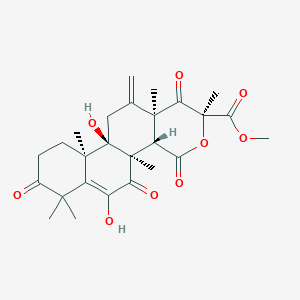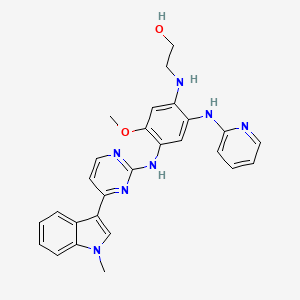
Egfr T790M/L858R-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr T790M/L858R-IN-6 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR) gene, particularly the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R-IN-6 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr T790M/L858R-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often contain functional groups such as hydroxyl, amino, and carboxyl groups .
Applications De Recherche Scientifique
Egfr T790M/L858R-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Egfr T790M/L858R-IN-6 exerts its effects by binding to the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds targeting EGFR mutations include osimertinib, rociletinib, and afatinib . These compounds also aim to overcome resistance to first- and second-generation TKIs by targeting specific mutations in the EGFR gene.
Uniqueness
Egfr T790M/L858R-IN-6 is unique in its dual targeting of both the T790M and L858R mutations, providing a broader spectrum of activity compared to other compounds that may only target one of these mutations . Additionally, its specific binding affinity and inhibitory potency make it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C27H27N7O2 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(pyridin-2-ylamino)anilino]ethanol |
InChI |
InChI=1S/C27H27N7O2/c1-34-17-19(18-7-3-4-8-24(18)34)20-10-12-30-27(32-20)33-23-15-22(31-26-9-5-6-11-29-26)21(28-13-14-35)16-25(23)36-2/h3-12,15-17,28,35H,13-14H2,1-2H3,(H,29,31)(H,30,32,33) |
Clé InChI |
FXIVQOYPDQWEOG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=CC=CC=N5)NCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





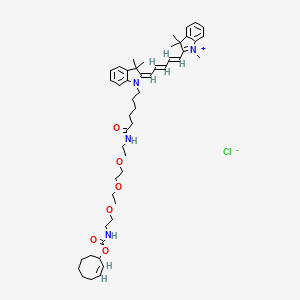
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
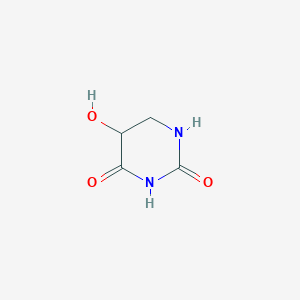
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)
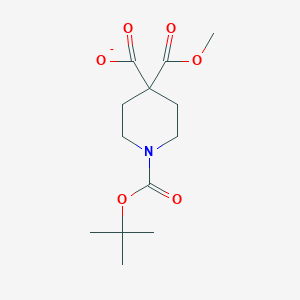

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
